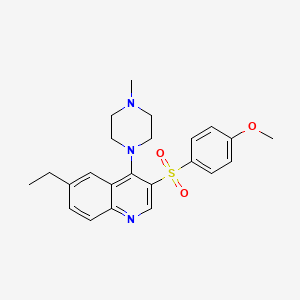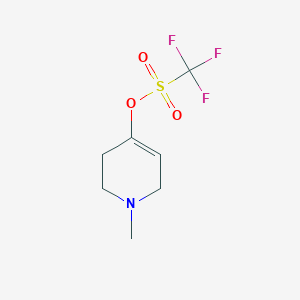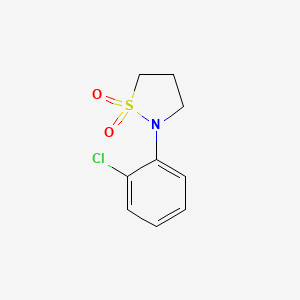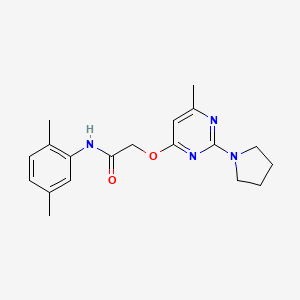![molecular formula C18H26N2O3S B2727619 N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-propylpiperidine-4-carboxamide CAS No. 1241689-27-9](/img/structure/B2727619.png)
N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-propylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular structure of “N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-propylpiperidine-4-carboxamide” is unique and allows for diverse investigations in the field of chemistry.Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
- Polymer Synthesis : Research has indicated that compounds containing sulfone and aromatic units can be used in the synthesis of novel polymers. For instance, the synthesis and characterization of poly(arylene ether sulfone amide)s demonstrate the application of sulfone-containing compounds in creating materials with high thermal stability and desirable mechanical properties (S. Hsiao & P. Huang, 1997). These polymers exhibit glass transition temperatures in the range of 202-255°C and are stable in excess of 400°C, showing their potential in high-performance applications.
Chemical Sensing and Detection
- Chemosensors : Certain derivatives, like those involving the sulfonamide group, have been developed as highly sensitive and selective chemosensors. These chemosensors can detect ions like Cu2+ and H2PO4− with high specificity, showcasing the role of sulfonamide derivatives in environmental and analytical chemistry for monitoring metal ions and other analytes (Xianjiao Meng et al., 2018).
Organic Synthesis and Catalysis
- Organic Synthesis : The utility of N-sulfonyl compounds in organic synthesis is highlighted by their use in tandem reactions for the synthesis of complex organic structures. For example, the synthesis of dihydropyrazole from propargyl alcohol and N-sulfonylhydrazone showcases the versatility of these compounds in creating pharmacologically relevant structures (Yuanxun Zhu et al., 2011).
Eigenschaften
IUPAC Name |
N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-3-12-19(2)18(21)17-9-13-20(14-10-17)24(22,23)15-11-16-7-5-4-6-8-16/h4-8,11,15,17H,3,9-10,12-14H2,1-2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPNHHKMZHUQJV-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(C)C(=O)C1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(4-Ethylphenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2727536.png)
![2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2727537.png)





![1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea](/img/structure/B2727547.png)


![N-[2-[[2,2-dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2727550.png)


